7-Phenyltetrazolo[1,5-a]pyridine
Description
Properties
CAS No. |
918940-98-4 |
|---|---|
Molecular Formula |
C11H8N4 |
Molecular Weight |
196.21 g/mol |
IUPAC Name |
7-phenyltetrazolo[1,5-a]pyridine |
InChI |
InChI=1S/C11H8N4/c1-2-4-9(5-3-1)10-6-7-15-11(8-10)12-13-14-15/h1-8H |
InChI Key |
GNTKJQPXWWKXKK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=NN=NN3C=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight key structural analogs, their synthesis, properties, and applications, based on evidence from diverse sources:
Table 1: Comparative Analysis of Tetrazolo[1,5-a]pyridine Derivatives and Related Heterocycles
Key Comparative Insights
Structural and Synthetic Differences
- Tetrazolo vs. Imidazo/Pyrazolo Cores : The tetrazole ring in 7-phenyltetrazolo[1,5-a]pyridine introduces a nitrogen-rich, planar structure, which contrasts with the five-membered imidazole or pyrazole rings in analogs. This difference impacts electronic properties and binding affinities in biological systems .
- Synthetic Routes : While imidazo[1,5-a]pyridines are synthesized via cyclization reactions under acidic conditions , tetrazolo derivatives often require nitrile-containing precursors and cyclization agents (e.g., POCl₃) . Microwave-assisted methods are prominent for triazolo derivatives, emphasizing green chemistry advantages .
Halogenated Derivatives: Bromo and chloro substituents (e.g., 5-bromo-7-chloroimidazo[1,5-a]pyridine) are common in kinase inhibitors, leveraging halogen bonding for target engagement .
Pharmacological and Material Applications Imidazo Derivatives: Demonstrated efficacy as EGFR inhibitors (e.g., outperforming erlotinib in binding free energy simulations) and fluorescent membrane probes due to large Stokes shifts . Pyrazolo Derivatives: Notable for antimicrobial and anticancer activities, synthesized via tandem reactions with high functional group tolerance . Triazolo Derivatives: Microwave synthesis enables rapid scale-up, highlighting industrial relevance .
Q & A
Basic Research Questions
Q. What are the common synthetic strategies for preparing 7-substituted tetrazolo[1,5-a]pyridine derivatives?
- Methodology :
- Tandem catalytic reactions : Palladium-catalyzed/silver-mediated elimination and cyclization using N-iminopyridinium ylides and aryl-substituted alkenyl halides (e.g., bromides or iodides) yield 2-substituted derivatives efficiently .
- Multi-component cyclocondensation : Reactions involving aminopyrazoles and 1,3-biselectrophilic precursors under optimized solvent conditions (e.g., ethanol/DMF) enable selective formation of fused tetrazolo-pyridine scaffolds .
- Oxidative cyclization : Use of NaOCl, MnO₂, or CuBr/1,10-phenanthroline systems for constructing the tetrazolo[1,5-a]pyridine core from amidine or guanidine precursors .
Q. How is structural characterization performed for 7-Phenyltetrazolo[1,5-a]pyridine derivatives?
- Analytical techniques :
- NMR spectroscopy : ¹H/¹³C NMR confirms substitution patterns and regioselectivity (e.g., distinguishing phenyl vs. bromine positions) .
- X-ray crystallography : Resolves coplanarity of fused rings (dihedral angles <10°) and steric effects of substituents (e.g., phenyl groups at position 7) .
- Mass spectrometry : HRMS validates molecular weights and fragmentation patterns, critical for intermediates in multi-step syntheses .
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of 7-Phenyltetrazolo[1,5-a]pyridine in cross-coupling reactions?
- Key findings :
- The tetrazolo group acts as a directing moiety in Suzuki-Miyaura coupling, with boronic esters (e.g., pyrazolo[1,5-a]pyridine-5-boronic acid pinacol ester) enabling functionalization at position 4. Steric hindrance from the phenyl group at position 7 limits reactivity at adjacent sites .
- In situ deprotection of tetrazolo to amino groups under acidic conditions facilitates subsequent derivatization (e.g., amidation or sulfonation) .
Q. How do electronic effects of substituents influence biological activity in tetrazolo[1,5-a]pyridine derivatives?
- Case studies :
- Bromine vs. chlorine substitution : Bromine at position 4 enhances kinase inhibition (e.g., CK2 IC₅₀ = 0.45 µM) due to increased electrophilicity, while chlorine shows reduced potency .
- Phenyl group impact : The 7-phenyl moiety improves membrane permeability in cellular assays (e.g., RAW 264.7 macrophages), as observed in pH probe studies with pyrazolo[1,5-a]pyridine derivatives .
Q. How can contradictory data on synthetic yields or biological activities be resolved?
- Strategies :
- Reaction optimization : Adjusting silver(I) oxide loading in tandem Pd/Ag-mediated reactions improves yields from 45% to 82% for sterically hindered substrates .
- Biological assay standardization : Control for pH-dependent fluorescence quenching in cellular imaging (pKa = 3.03 for carboxylated probes) to avoid false activity readings .
Methodological Recommendations
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